REACTION_CXSMILES
|
[CH2:1]([C:3]([C:12]#N)([CH3:11])[C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1)[CH3:2].S(=O)(=O)(O)[OH:15].[OH2:19]>>[F:10][C:7]1[CH:8]=[CH:9][C:4]([C:3]([CH3:11])([CH2:1][CH3:2])[C:12]([OH:15])=[O:19])=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C1=CC=C(C=C1)F)(C)C#N
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
refluxed at 134° to 137° C. for 5.5 hours
|
Duration
|
5.5 h
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Type
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EXTRACTION
|
Details
|
extracted with benzene
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Type
|
EXTRACTION
|
Details
|
the benzene solution was extracted with dilute alkali
|
Type
|
ADDITION
|
Details
|
the obtained dilute alkali
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Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
WASH
|
Details
|
was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C(=O)O)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |